molecular formula C13H12ClN3O B2451033 (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone CAS No. 890092-40-7

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone

Cat. No.: B2451033
CAS No.: 890092-40-7
M. Wt: 261.71
InChI Key: LSAMDCDDBBMVLD-UHFFFAOYSA-N
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Description

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrroloimidazole core and a chlorophenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone typically involves the following steps:

    Formation of the Pyrroloimidazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrrole and an imidazole derivative.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the pyrroloimidazole core with a chlorophenyl reagent, such as 4-chlorobenzoyl chloride, under suitable conditions (e.g., in the presence of a base like triethylamine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone: can be compared with other similar compounds, such as:

    (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a chloro group.

    (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone: Contains additional methoxy groups on the phenyl ring.

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-9-5-3-8(4-6-9)12(18)11-13(15)16-10-2-1-7-17(10)11/h3-6H,1-2,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAMDCDDBBMVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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